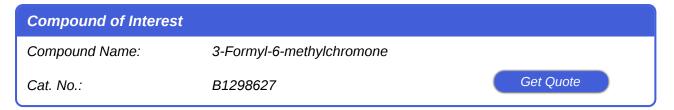


Potential Research Areas for 3-Formyl-6methylchromone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising research avenues for **3-Formyl-6-methylchromone**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of a reactive formyl group at the 3-position and a methyl group at the 6-position of the chromone scaffold makes it a valuable precursor for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This document provides a comprehensive overview of its synthesis, derivatization potential, and reported pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.

Synthesis and Physicochemical Properties

3-Formyl-6-methylchromone is a solid with a melting point of 172-173 °C.[1][2] It is synthetically accessible, most commonly through the Vilsmeier-Haack reaction.[3][4][5] This reaction offers an efficient, one-step synthesis from readily available starting materials.[3]



Property	Value	Reference
Molecular Formula	C11H8O3	[1][6]
Molecular Weight	188.18 g/mol	[1][6]
CAS Number	42059-81-4	[1][6]
Appearance	White to yellow to green powder/crystal	[7][8]
Melting Point	172-173 °C	[1][2]
Synthesis Yield	73%	[9][10]

Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction

This protocol describes the synthesis of **3-Formyl-6-methylchromone** from 2'-hydroxy-5'-methylacetophenone.[9]

Materials:

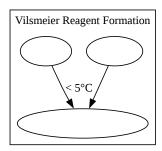
- 2'-hydroxy-5'-methylacetophenone
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- · Ice-cold water
- · Standard laboratory glassware

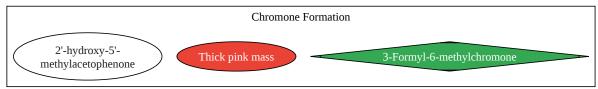
Procedure:

• In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.[3]



- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[3]
- After the addition is complete, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[4]
- To the cooled Vilsmeier reagent, add 2'-hydroxy-5'-methylacetophenone with vigorous stirring.[9]
- Allow the reaction mixture to stand at room temperature overnight.[9]
- Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the product to precipitate.[9]
- Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **3-Formyl-6-methylchromone**.[10]



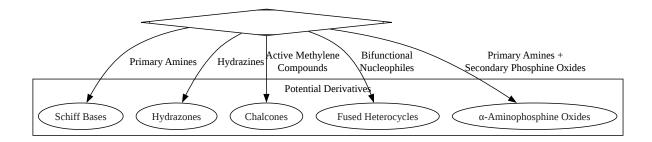


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Potential Research Areas and Derivatization

The reactivity of the 3-formyl group allows for the synthesis of a wide range of derivatives, which in turn can be screened for various biological activities.[11]



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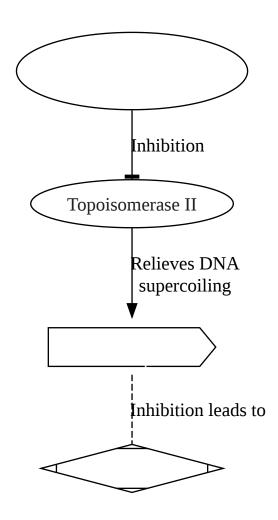
Anticancer Activity

Chromone derivatives have shown promising anticancer properties.[12][13] Research in this area could focus on synthesizing derivatives of **3-Formyl-6-methylchromone** and evaluating their cytotoxicity against various cancer cell lines.

- Topoisomerase Inhibition: Some 3-formylchromone derivatives have been identified as
 potential topoisomerase inhibitors.[14][15] Further investigation into the structure-activity
 relationship could lead to the development of potent and selective inhibitors.
- Carbonic Anhydrase Inhibition: Schiff's bases derived from 3-formylchromones have been shown to inhibit carbonic anhydrase isozymes that are associated with tumors.[1]
- Cytotoxicity: The anti-proliferative action of **3-Formyl-6-methylchromone** has been investigated in MDR human colon cancer and mouse lymphoma cell lines.[1]



Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
3-Formylchromone derivative 6e	MCF-7 (Breast)	2.97	[14]
3-Formylchromone derivative 6e	DU 145 (Prostate)	3.11	[14]
N-benzyl derivative 9f	MCF-7 (Breast)	9.35	[14]
N-benzyl derivative 9g	MCF-7 (Breast)	9.58	[14]



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Antimicrobial Activity

Derivatives of 3-formylchromone have demonstrated significant antibacterial and antifungal activities.[16][17][18]



- Antibacterial: **3-Formyl-6-methylchromone** and its derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, Vibrio parahaemolyticus) bacteria.[5][10][16]
- Antifungal: The chromone scaffold is a known pharmacophore for antifungal agents.[18]
- Antibiofilm: Halogenated formylchromones, in particular, have been shown to be effective in inhibiting biofilm formation.[16][19]

Compound	Organism	MIC (μg/mL)	Reference
6-Bromo-3- formylchromone (6B3FC)	V. parahaemolyticus	20	[19]
6-Chloro-3- formylchromone (6C3FC)	V. parahaemolyticus	20	[19]
6-Bromo-3- formylchromone	Uropathogenic E. coli	20	[20]
6-Chloro-3- formylchromone	Uropathogenic E. coli	20	[20]
3-Formyl-6- isopropylchromone	Uropathogenic E. coli	50	[20]

Anti-inflammatory and Antioxidant Activities

The chromone nucleus is a well-established scaffold for anti-inflammatory and antioxidant agents.[12][21]

- Inhibition of NO Production: Chromone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, with IC₅₀ values in the low micromolar range.[21]
- Enzyme Inhibition: In silico studies suggest that 3-formylchromone derivatives may act as inhibitors of enzymes like COX and aldehyde oxidase, which are involved in inflammation



and oxidative stress.[14][15]

Neuroprotective Activity

Certain chromone derivatives have been investigated for their potential in treating neurodegenerative diseases.

 MAO-B Inhibition: 3-Styrylchromone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders.

Conclusion

3-Formyl-6-methylchromone represents a highly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its 3-formyl group provide a robust platform for generating extensive libraries of derivatives. The diverse biological activities reported for the chromone class of compounds, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential for future research and drug discovery efforts centered on this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of **3-Formyl-6-methylchromone** and its analogues.

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